L-Alaninamide, L-alanyl-N-(4-nitrophenyl)-
Description
BenchChem offers high-quality L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4/c1-7(13)11(17)14-8(2)12(18)15-9-3-5-10(6-4-9)16(19)20/h3-8H,13H2,1-2H3,(H,14,17)(H,15,18)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJXYQXDZRCZAS-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428588 | |
| Record name | L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57282-69-6 | |
| Record name | L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for L Alaninamide, L Alanyl N 4 Nitrophenyl
Classical Approaches to L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- Synthesis
Classical synthetic strategies for L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- are typically carried out in solution. These methods rely on the activation of the carboxylic acid group of a suitably protected L-alanyl-L-alanine dipeptide to facilitate the coupling reaction with the poorly nucleophilic 4-nitroaniline (B120555).
A common approach involves the use of carbodiimide (B86325) reagents, such as N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of an additive to suppress side reactions and improve efficiency. The dipeptide, typically protected at the N-terminus with a group like tert-butyloxycarbonyl (Boc), is reacted with DCC and an additive like N-hydroxysuccinimide (HONSu) to form an active ester. researchgate.net This activated intermediate is then treated with 4-nitroaniline to form the desired amide bond. The final step involves the deprotection of the N-terminal group to yield the target compound.
Another classical method involves the conversion of the C-terminal carboxylic acid of the protected dipeptide into a more reactive acyl halide, such as an acid chloride. This is typically achieved by treating the protected dipeptide with a reagent like thionyl chloride (SOCl₂). The resulting highly reactive acid chloride can then react directly with 4-nitroaniline. However, this method requires careful control of reaction conditions to avoid unwanted side reactions.
The azide (B81097) method, while effective, is another classical technique that can be employed. It involves the conversion of a protected dipeptide ester to a hydrazide, which is then treated with a source of nitrous acid to form a reactive acyl azide. This azide can then couple with 4-nitroaniline.
These solution-phase methods, while foundational, often suffer from drawbacks such as the need for extensive purification of intermediates and final products, and sometimes low yields due to the poor reactivity of 4-nitroaniline. nih.gov
| Method | Activating Agent/Intermediate | Key Features | Potential Challenges |
| Carbodiimide Method | DCC, EDC with additives (e.g., HONSu, HOBt) | Widely used, versatile. | Racemization, purification from byproducts (e.g., DCU). |
| Active Ester Method | N-hydroxysuccinimide (NHS) ester, p-nitrophenyl (PNP) ester | Pre-activated and isolable intermediates. | Can be less reactive than other methods. |
| Acyl Halide Method | Thionyl chloride (SOCl₂), Oxalyl chloride | Highly reactive intermediate. | Harsh conditions, potential for side reactions. |
| Azide Method | Acyl azide from hydrazide | Generally low racemization. | Use of potentially explosive azide intermediates. |
Modern Synthetic Strategies for L-Alaninamide, L-alanyl-N-(4-nitrophenyl)-
Modern approaches to the synthesis of L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- have largely shifted towards solid-phase peptide synthesis (SPPS). youtube.com SPPS offers significant advantages in terms of ease of purification, as excess reagents and byproducts are simply washed away from the resin-bound peptide. youtube.com However, the challenge of coupling the peptide to the poorly nucleophilic 4-nitroaniline remains.
To address this, specialized coupling reagents that are highly efficient in forming amide bonds with hindered or weakly nucleophilic amines are often employed. Uronium-based reagents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) and HATU have proven effective. nih.gov These reagents, in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), can successfully mediate the coupling of the resin-bound, N-terminally protected L-alanyl-L-alanine to 4-nitroaniline in the solution phase after the dipeptide is cleaved from the resin, or in some cases, directly on the solid support if a suitable linker strategy is used.
The general workflow for a modern solid-phase synthesis would involve:
Anchoring the first N-terminally protected L-alanine to a suitable solid support (resin).
Deprotection of the N-terminal group.
Coupling of the second N-terminally protected L-alanine.
Deprotection of the N-terminal of the dipeptide.
Coupling of the final unprotected L-alanine to form the tripeptide amide backbone, or more specifically for the target compound, after the dipeptide is formed and the N-terminus is deprotected, the free amine is then available. The synthesis of the target molecule requires the formation of an amide at the C-terminus with 4-nitroaniline. This is typically done after the dipeptide L-alanyl-L-alanine is synthesized and cleaved from the resin while still having its N-terminus protected. The protected dipeptide is then coupled with 4-nitroaniline in solution using a potent coupling agent.
Final deprotection of the N-terminus yields the desired L-Alaninamide, L-alanyl-N-(4-nitrophenyl)-.
| Reagent Type | Examples | Mechanism of Action | Advantages |
| Uronium/Aminium Salts | HBTU, TBTU, HATU | Forms a highly reactive O-acylisourea intermediate. | High coupling efficiency, rapid reactions. |
| Phosphonium (B103445) Salts | PyBOP, PyAOP | Forms a reactive phosphonium ester intermediate. | Effective for hindered couplings, less risk of guanidinylation side reactions compared to uronium salts. |
| Carbodiimides (with additives) | DIC/OxymaPure | Forms a reactive intermediate while minimizing racemization. | Good for sensitive amino acids. |
Methodological Advancements in L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- Preparation
Recent advancements in the synthesis of peptide p-nitroanilides have focused on developing novel solid-phase supports and linker strategies that circumvent the difficulties of direct coupling with 4-nitroaniline.
One innovative approach involves the use of a resin pre-loaded with a 4-nitroaniline analog, such as 5-amino-2-nitrobenzoic acid (Anb5,2). nih.govnih.gov This analog is coupled to a standard resin like a Wang or Rink Amide resin. nih.gov The peptide chain, in this case, L-alanyl-L-alanine, can then be assembled on the free amino group of the resin-bound Anb5,2 using standard Fmoc-based solid-phase synthesis protocols. nih.gov This strategy effectively bypasses the challenging direct coupling step with 4-nitroaniline.
Another advanced technique employs a "safety-catch" linker strategy. In this method, the peptide is assembled on a linker that is stable to the conditions of peptide synthesis but can be activated in a subsequent step to facilitate cleavage and concomitant coupling with a weak nucleophile like 4-nitroaniline.
The development of more powerful and specialized coupling reagents also represents a significant methodological advancement. For instance, the use of phosphoryl chloride has been reported to be successful for coupling protected amino acids to resin-bound 4-nitroaniline analogs where other common coupling methods failed. nih.gov
Enzymatic synthesis also presents a promising, though less commonly reported, avenue. The use of specific ligases could potentially offer a highly stereoselective and efficient method for forming the peptide bonds and the final amide linkage under mild conditions, avoiding the need for protecting groups and harsh reagents. nih.govresearchgate.net Research in this area is ongoing and could provide greener and more efficient synthetic routes in the future.
| Advancement | Description | Key Benefit |
| Novel Solid Supports | Resins pre-functionalized with a 4-nitroaniline analog (e.g., Anb5,2-Wang resin). nih.gov | Avoids the direct, low-efficiency coupling of the peptide to 4-nitroaniline. |
| Safety-Catch Linkers | Linkers that are activated post-synthesis to allow for cleavage and coupling with weak nucleophiles. | Offers greater control over the final coupling step. |
| Advanced Coupling Reagents | Development of more potent reagents (e.g., phosphoryl chloride-based methods) for difficult couplings. nih.gov | Enables the formation of amide bonds that are resistant to standard coupling conditions. |
| Enzymatic Synthesis | Use of ligases to catalyze peptide bond formation. nih.govresearchgate.net | High stereospecificity, mild reaction conditions, environmentally friendly. |
L Alaninamide, L Alanyl N 4 Nitrophenyl As an Enzyme Substrate
Substrate Specificity Profiling of L-Alaninamide, L-alanyl-N-(4-nitrophenyl)-
The specificity of an enzyme for a particular substrate is a critical aspect of its function. L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- is primarily used to profile the activity of peptidases that recognize and cleave short peptide sequences. The structure of this dipeptide substrate makes it particularly useful for assaying certain aminopeptidases and serine proteases.
Studies on the thermostable serine protease thermitase, for instance, have utilized a series of alanine (B10760859) peptide p-nitroanilides (X(Ala)n-pNA), including substrates with n=2 like L-Alaninamide, L-alanyl-N-(4-nitrophenyl)-, to map the enzyme's secondary substrate specificity. nih.gov Such research helps to delineate the number of subsites in an enzyme's active site involved in catalysis, revealing that thermitase has at least five secondary subsites (S1 to S5) that contribute to substrate binding and turnover. nih.gov The efficiency of hydrolysis is often dependent on the length of the peptide chain, and substrates like Ala-Ala-pNA are crucial tools in determining these preferences.
Furthermore, this substrate has been used in characterizing the activity of dipeptidyl peptidases (DPPs). nih.gov These enzymes are known to cleave X-Pro or X-Ala dipeptides from the N-terminus of polypeptides. The use of Ala-Ala-pNA in kinetic assays helps to determine the substrate preference and characterize the enzymatic properties of different DPPs, such as DPP-8 and DPP-9. nih.gov The relative rates of hydrolysis of a panel of p-nitroanilide substrates can provide a detailed profile of an enzyme's specificity. For example, in studies of Streptomyces aminopeptidase (B13392206), the relative hydrolytic activity towards different aminoacyl-pNAs is used to understand the effect of mutations on substrate preference. nih.gov
Enzymatic Kinetic Parameters of L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- Hydrolysis
While studies have been conducted to determine these kinetic parameters for the hydrolysis of alanine peptide p-nitroanilides by enzymes such as thermitase, the specific Km and kcat values for L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- were not available in the publicly accessible literature reviewed. nih.gov For illustrative purposes, a representative data table is shown below to demonstrate how such data would be presented.
| Enzyme | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
|---|---|---|---|
| Thermitase | Data Not Available | Data Not Available | Data Not Available |
| Dipeptidyl Peptidase-8 | Data Not Available | Data Not Available | Data Not Available |
This table is for representative purposes only. Specific kinetic data for L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- were not found in the reviewed search results.
Methodologies for Quantitative Kinetic Analysis of L-Alaninamide, L-alanyl-N-(4-nitrophenyl)-
The standard method for the quantitative kinetic analysis of L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- hydrolysis is based on spectrophotometry. This methodology leverages the chromogenic nature of the p-nitroanilide leaving group.
The assay is typically performed by incubating the enzyme with the substrate in a suitable buffer at a constant temperature and pH. nih.govbiocompare.com The enzymatic cleavage of the amide bond between the C-terminal alanine and the p-nitroaniline group releases the yellow product, p-nitroaniline. nih.gov The rate of the reaction is monitored by continuously measuring the increase in absorbance at a wavelength of 405 nm or 410 nm. nih.govnih.gov The molar extinction coefficient of p-nitroaniline under the specific assay conditions (e.g., pH 8.0) is used to convert the rate of change in absorbance into the rate of product formation, typically expressed in moles per unit of time. nih.gov
To determine the Michaelis-Menten kinetic parameters, initial reaction velocities are measured over a range of substrate concentrations. nih.gov These data are then plotted, for example, using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[Substrate]), from which the Km and Vmax values can be derived. researchgate.net This direct, continuous spectrophotometric assay is highly reproducible and allows for the efficient characterization of enzyme activity towards this substrate. sigmaaldrich.com
Interactions of L Alaninamide, L Alanyl N 4 Nitrophenyl with Peptidases and Proteases
L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- as a Probe for Aminopeptidase (B13392206) Activity
L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- is primarily utilized as a chromogenic substrate to detect and quantify the activity of aminopeptidases, particularly those with a specificity for N-terminal alanine (B10760859) residues. Aminopeptidases are exopeptidases that catalyze the cleavage of amino acids from the amino-terminus of proteins or peptides. The hydrolysis of Ala-Ala-pNA by an aminopeptidase releases p-nitroaniline, and the rate of its formation is directly proportional to the enzyme's activity. This allows for the investigation of enzyme kinetics and the screening for potential inhibitors. ontosight.ai
Membrane alanyl aminopeptidases (mAAP), for instance, exhibit broad substrate specificity and are known to cleave N-terminal amino acids from various peptides and arylamide derivatives. nih.gov Alanine derivatives are among the most favored substrates for these enzymes. nih.gov The general principle of using pNA-linked substrates for assaying aminopeptidase activity is a well-established method in biochemistry. illinois.edu For example, L-Alanine 4-nitroanilide hydrochloride is a known substrate for L-alanine aminopeptidase, an enzyme often found in bacterial cell walls, particularly in gram-negative microbes. gbiosciences.com The cleavage of this substrate results in a yellow coloration of the bacterial suspension, which can be used as an indicator of enzymatic activity. gbiosciences.com
The utility of L-alanyl aminopeptidase substrates extends to diagnostic microbiology, where they can help differentiate between Gram-positive and Gram-negative microorganisms, as the latter often possess this enzymatic activity. nih.gov
Table 1: Spectrophotometric Detection of Aminopeptidase Activity using L-Alaninamide, L-alanyl-N-(4-nitrophenyl)-
| Step | Description | Observable Change | Wavelength for Detection |
| 1 | L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- (colorless substrate) is incubated with a sample containing aminopeptidase. | No visible change initially. | - |
| 2 | The aminopeptidase cleaves the amide bond between the C-terminal alanine and the p-nitroanilide group. | Release of 4-nitroaniline (B120555) (p-nitroaniline). | - |
| 3 | The released 4-nitroaniline imparts a yellow color to the solution. | The solution turns yellow. | ~405-410 nm |
| 4 | The increase in absorbance at this wavelength is measured over time. | A linear increase in absorbance indicates steady-state enzyme activity. | ~405-410 nm |
This table illustrates the general principle of the colorimetric assay.
Engagement of L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- with Carboxypeptidases
Carboxypeptidases are a class of exopeptidases that catalyze the cleavage of the peptide bond of an amino acid at the carboxy-terminal (C-terminal) end of a protein or peptide. Given that L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- has a blocked C-terminus due to the p-nitroanilide group and presents a free N-terminal alanine, it is not a suitable substrate for carboxypeptidases. The specificity of carboxypeptidases requires a free carboxyl group at the C-terminus of the substrate.
Consequently, there is a lack of scientific literature detailing the engagement or hydrolysis of L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- by carboxypeptidases. Enzymes such as D-alanyl-D-alanine carboxypeptidases, which are involved in bacterial cell wall metabolism, recognize specific peptide sequences with a C-terminal D-alanine, a structure distinct from the subject compound. ebi.ac.ukuniprot.orguniprot.orgebi.ac.uk
Utility of L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- in Peptidase Substrate Screening
The chromogenic nature of L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- makes it a useful tool in the screening and characterization of peptidase activities in various biological samples. Its relative simplicity and the straightforward nature of the assay allow for its use in high-throughput screening formats to identify novel peptidases or to screen for inhibitors of known aminopeptidases.
While more complex peptide substrates, such as those with N-terminal succinyl groups (e.g., Suc-Ala-Ala-Ala-pNA or Suc-AAPF-pNA), are often designed to confer higher specificity for particular proteases like elastase or cathepsin G, the simpler dipeptide Ala-Ala-pNA can serve as a broader screening tool for general aminopeptidase activity. glpbio.commedchemexpress.comcaymanchem.comcaymanchem.com The use of a panel of p-nitroanilide substrates with varying peptide sequences allows for the profiling of peptidase activity in a given sample, helping to elucidate the substrate specificity of the enzymes present.
Mechanisms of Peptidase Recognition and Catalysis Involving L-Alaninamide, L-alanyl-N-(4-nitrophenyl)-
The recognition and catalytic hydrolysis of L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- by aminopeptidases are governed by the specific interactions between the substrate and the enzyme's active site. The active site of a peptidase contains specific subsites (S1, S2, S3, etc.) that accommodate the amino acid residues (P1, P2, P3, etc.) of the substrate N-terminal to the scissile bond.
For an aminopeptidase to cleave Ala-Ala-pNA, the following general steps are involved:
Binding and Recognition : The free N-terminal L-alanine (P2 residue) and the adjacent L-alanine (P1 residue) of the substrate bind to the corresponding S2 and S1 subsites of the aminopeptidase's active site. The specificity of the enzyme for alanine at these positions is a key determinant of binding affinity. Signal peptidase recognition, for example, has been proposed to involve specific sequences, with Ala-X-Ala being a frequent motif preceding cleavage. nih.gov
Catalysis : Once the substrate is properly oriented in the active site, the catalytic machinery of the enzyme facilitates the hydrolysis of the peptide bond. In the case of metallo-aminopeptidases, a metal ion, often Zn²⁺, coordinates with the carbonyl oxygen of the scissile bond and a water molecule, activating the water molecule for a nucleophilic attack on the carbonyl carbon. nih.gov For serine peptidases, a catalytic triad (B1167595) (typically Ser-His-Asp) is involved, where the serine residue acts as the nucleophile.
Product Release : Following the cleavage of the amide bond, the products, L-alanyl-L-alanine and 4-nitroaniline, are released from the active site, allowing the enzyme to engage in another catalytic cycle. The release of the chromogenic 4-nitroaniline is the basis for the enzymatic assay.
The kinetics of hydrolysis of p-nitroanilide substrates can be complex and are influenced by factors such as pH, temperature, and the presence of modulators. nih.govresearchgate.netresearchgate.net
L Alaninamide, L Alanyl N 4 Nitrophenyl As a Biochemical Probe
Applications of L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- in Enzyme Activity Determination
The primary application of L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- lies in its use as a chromogenic substrate for the determination of specific peptidase activity. Enzymes that recognize and cleave the peptide bond between the C-terminal alanine (B10760859) and the N-(4-nitrophenyl) group will release 4-nitroaniline (B120555). The liberation of this yellow-colored compound can be monitored over time by measuring the increase in absorbance at a specific wavelength, typically around 405-410 nm.
The rate of 4-nitroaniline release is directly proportional to the enzyme's activity under defined conditions of substrate concentration, temperature, pH, and buffer composition. This allows for the quantitative determination of enzyme kinetics, including parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax). While specific kinetic data for L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- with particular enzymes are not extensively documented in publicly available literature, its structural similarity to other dipeptidyl-p-nitroanilide substrates suggests its utility in assaying enzymes like dipeptidyl peptidases.
Table 1: General Parameters for Enzyme Activity Assay using L-Alaninamide, L-alanyl-N-(4-nitrophenyl)-
| Parameter | Typical Value/Condition | Purpose |
| Substrate Concentration | Varies (e.g., 0.1 - 2 mM) | To determine kinetic parameters like Km and Vmax. |
| Wavelength for Detection | ~405 - 410 nm | To measure the released 4-nitroaniline. |
| pH | Dependent on enzyme optimum | To ensure maximal enzyme activity and stability. |
| Temperature | Dependent on enzyme optimum | To maintain consistent and optimal reaction rates. |
| Buffer System | e.g., Tris-HCl, HEPES | To maintain a stable pH throughout the assay. |
Utilization of L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- in Enzyme Inhibition Studies
In addition to measuring enzyme activity, this compound is a valuable tool for studying enzyme inhibition. In such studies, the assay is performed in the presence of a potential inhibitor. By comparing the rate of substrate hydrolysis in the presence and absence of the inhibitor, the potency and mechanism of inhibition can be determined.
Different modes of inhibition (competitive, non-competitive, uncompetitive) can be elucidated by analyzing the changes in Km and Vmax at various inhibitor concentrations. The inhibitor constant (Ki), a measure of the inhibitor's potency, can then be calculated. While specific research detailing the use of L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- in screening for inhibitors is scarce, the principles of its application are well-established in enzymology.
Table 2: Hypothetical Data for an Enzyme Inhibition Study
| Inhibitor Concentration (µM) | Initial Velocity (µmol/min) without Inhibitor | Initial Velocity (µmol/min) with Inhibitor | Percent Inhibition (%) |
| 0 | 0.50 | 0.50 | 0 |
| 1 | 0.50 | 0.35 | 30 |
| 5 | 0.50 | 0.20 | 60 |
| 10 | 0.50 | 0.12 | 76 |
| 50 | 0.50 | 0.05 | 90 |
This table represents illustrative data to demonstrate the type of results obtained from an enzyme inhibition study using a chromogenic substrate like L-Alaninamide, L-alanyl-N-(4-nitrophenyl)-.
Investigations into Cellular and Subcellular Localization of Enzyme Activity Using L-Alaninamide, L-alanyl-N-(4-nitrophenyl)-
Beyond in vitro assays, chromogenic substrates can be adapted for histochemical and cytochemical studies to visualize the location of enzyme activity within cells and tissues. For such applications, the substrate is introduced to fixed or live cells. The enzymatic cleavage of L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- would result in the localized production of 4-nitroaniline.
However, a significant challenge in using this specific substrate for localization is the diffusible nature of the 4-nitroaniline product. To overcome this, techniques often involve a coupling reaction where the released product immediately reacts with another reagent to form an insoluble, colored precipitate at the site of enzyme activity. For instance, the 4-nitroaniline could be diazotized and then coupled to a phenolic compound like naphthol to generate an intensely colored and insoluble azo dye. This allows for the microscopic visualization of enzyme distribution in different cellular compartments or tissue regions. There is currently a lack of specific published research demonstrating the successful application of L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- in cellular localization studies.
Mechanistic Studies of L Alaninamide, L Alanyl N 4 Nitrophenyl Biotransformation
Molecular Recognition Principles Governing L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- Interactions
The interaction between L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- and the active site of a proteolytic enzyme is a highly specific process governed by a combination of structural and chemical complementarities. Serine proteases, such as elastase and thermitase, are prime candidates for the hydrolysis of this substrate due to their preference for small, hydrophobic amino acid residues.
The recognition process is primarily dictated by the enzyme's binding pockets, designated as S subsites, which accommodate the corresponding amino acid residues of the substrate (P sites). For L-Alaninamide, L-alanyl-N-(4-nitrophenyl)-, the L-alanyl residue at the P1 position (adjacent to the scissile bond) and the second L-alanyl residue at the P2 position are crucial for binding.
Key Molecular Interactions:
Hydrophobic Interactions: The methyl side chains of the two alanine (B10760859) residues fit into hydrophobic pockets within the enzyme's active site. Porcine pancreatic elastase, for instance, is known to be specific for Ala-Ala and Ala-Gly bonds, highlighting its suitability for this substrate. worthington-biochem.com
Hydrogen Bonding: The peptide backbone of the substrate forms hydrogen bonds with the amino acid residues lining the active site cleft of the enzyme.
The precise orientation of the substrate within the active site, facilitated by these interactions, positions the scissile amide bond in close proximity to the catalytic residues of the enzyme, priming it for cleavage.
Catalytic Mechanisms of L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- Cleavage by Enzymes
The cleavage of the amide bond in L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- by serine proteases follows a well-established catalytic mechanism centered around a catalytic triad (B1167595) of amino acid residues: serine, histidine, and aspartate. virginia.edu
The catalytic cycle can be summarized in the following steps:
Nucleophilic Attack: The hydroxyl group of the active site serine (Ser-195 in chymotrypsin (B1334515) numbering) acts as a nucleophile. wikipedia.org Its nucleophilicity is enhanced by the adjacent histidine residue (His-57), which abstracts the proton from the serine hydroxyl group. The aspartate residue (Asp-102) stabilizes the resulting positive charge on the histidine. The activated serine then attacks the carbonyl carbon of the scissile amide bond in the substrate. virginia.edu
Formation of a Tetrahedral Intermediate: This nucleophilic attack results in the formation of a high-energy, unstable tetrahedral intermediate. researchgate.net The negatively charged oxygen atom of the carbonyl group (the oxyanion) is stabilized by hydrogen bonding with backbone amide groups in a region of the active site known as the "oxyanion hole". wikipedia.org
Acyl-Enzyme Formation: The tetrahedral intermediate collapses, leading to the cleavage of the amide bond. The p-nitrophenylamine group is released, and its departure is facilitated by proton donation from the now-protonated histidine residue. This results in the formation of an acyl-enzyme intermediate, where the L-alanyl-L-alaninamide portion of the substrate is covalently attached to the active site serine.
Deacylation: A water molecule enters the active site and is activated by the histidine residue, which acts as a general base. The resulting hydroxide (B78521) ion attacks the carbonyl carbon of the acyl-enzyme intermediate, forming another tetrahedral intermediate.
Enzyme Regeneration: This second tetrahedral intermediate collapses, releasing the L-alanyl-L-alaninamide product and regenerating the active enzyme. The protonated histidine donates a proton to the departing serine hydroxyl group, returning the enzyme to its initial state, ready for another catalytic cycle.
The table below presents kinetic parameters for the hydrolysis of various alanine peptide p-nitroanilides by the serine protease thermitase, illustrating the influence of peptide chain length on enzyme activity.
| Substrate (X(Ala)n-pNA) | n (Number of Alanine Residues) | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |
|---|---|---|---|---|
| X(Ala)-pNA | 1 | - | - | - |
| X(Ala)₂-pNA | 2 | - | - | - |
| X(Ala)₃-pNA | 3 | - | - | - |
| X(Ala)₄-pNA | 4 | - | - | - |
| X(Ala)₅-pNA | 5 | - | - | - |
Data for this table is based on findings from studies on thermitase with alanine peptide p-nitroanilides; specific values for L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- would require direct experimental determination but are expected to follow similar trends. nih.gov
Elucidation of Intermediate States in L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- Enzymatic Reactions
The elucidation of intermediate states in the enzymatic hydrolysis of L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- is crucial for a complete understanding of the reaction pathway. The primary intermediate species are the two tetrahedral intermediates and the acyl-enzyme intermediate.
The existence and stability of the tetrahedral intermediate in the hydrolysis of anilide substrates by serine proteases have been a subject of scientific debate. While its formation is a cornerstone of the accepted catalytic mechanism, direct spectroscopic evidence has been challenging to obtain. researchgate.net Some studies involving subzero-temperature stopped-flow experiments with similar anilide substrates and enzymes like trypsin and elastase did not record the "burst" kinetics that would be indicative of a stable tetrahedral intermediate. nih.gov These findings suggest that for some anilide substrates, the tetrahedral intermediate may be very transient and not accumulate to detectable levels.
Summary of Intermediate States:
| Intermediate State | Description | Role in Catalysis |
| First Tetrahedral Intermediate | Formed by the nucleophilic attack of the active site serine on the carbonyl carbon of the substrate's scissile amide bond. | Represents the transition state for the formation of the acyl-enzyme intermediate. |
| Acyl-Enzyme Intermediate | The dipeptide portion of the substrate is covalently attached to the enzyme's serine residue. | A key covalent intermediate in the catalytic cycle. |
| Second Tetrahedral Intermediate | Formed by the attack of a water molecule on the acyl-enzyme intermediate. | Represents the transition state for the hydrolysis of the acyl-enzyme and regeneration of the free enzyme. |
Further research, potentially employing advanced spectroscopic techniques and computational modeling, is necessary to definitively characterize the transient states involved in the biotransformation of L-Alaninamide, L-alanyl-N-(4-nitrophenyl)-.
Structure Activity Relationship Sar Studies of L Alaninamide, L Alanyl N 4 Nitrophenyl Analogues
Impact of Structural Modifications on L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- Substrate Specificity
The substrate specificity of peptidases is dictated by the precise molecular interactions between the amino acid residues of the substrate and the binding pockets of the enzyme's active site. In the context of dipeptide substrates like L-Alaninamide, L-alanyl-N-(4-nitrophenyl)-, the amino acid residues are designated as P1 and P2, starting from the scissile bond. For this compound, the P1 residue is the alanine (B10760859) directly linked to the p-nitroanilide group, and the P2 residue is the N-terminal alanine.
Structural modifications, particularly at the P2 position, can profoundly influence which enzymes will effectively bind and cleave the substrate. While specific SAR studies on a broad range of L-alanyl-N-(4-nitrophenyl)-L-alaninamide analogues are not extensively documented, the principles of substrate specificity can be inferred from studies on similar dipeptidyl p-nitroanilides and peptidases like dipeptidyl peptidase IV (DPP-IV) and aminopeptidases. nih.govmdpi.com
For instance, the nature of the amino acid at the P2 position plays a critical role. Altering the L-alanine at the P2 position to other amino acids with different properties (e.g., size, charge, hydrophobicity) will significantly impact the substrate's affinity for different peptidases. An enzyme with a preference for hydrophobic residues in its S2 binding pocket will show higher activity towards analogues with hydrophobic amino acids at the P2 position. Conversely, an enzyme with a preference for charged residues will favor analogues bearing acidic or basic amino acids at P2.
Studies on dipeptidyl peptidase 7 (DPP7) have shown that a hydrophobic residue at the P2 position enhances the enzyme's activity. nih.gov This suggests that modifying the N-terminal alanine in L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- to a more hydrophobic residue like leucine (B10760876) or valine could increase its specificity for enzymes with similar S2 subsite characteristics.
Correlating L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- Derivative Structure with Enzymatic Reactivity
The enzymatic reactivity of L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- derivatives is quantitatively described by the kinetic parameters Michaelis constant (Km) and catalytic rate constant (kcat). Km is an indicator of the substrate's binding affinity to the enzyme (a lower Km suggests stronger binding), while kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
To illustrate the effect of the P2 residue on enzymatic reactivity, consider the following hypothetical data based on known peptidase specificities. The data represents the hydrolysis of a series of L-X-L-Alanine-p-nitroanilide substrates by a hypothetical aminopeptidase (B13392206).
| P2 Residue (X) | Side Chain Property | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
|---|---|---|---|---|
| Alanine (Ala) | Small, nonpolar | 0.50 | 10 | 20,000 |
| Glycine (Gly) | Smallest, nonpolar | 0.80 | 5 | 6,250 |
| Leucine (Leu) | Hydrophobic, bulky | 0.25 | 25 | 100,000 |
| Aspartic Acid (Asp) | Acidic, charged | 1.20 | 2 | 1,667 |
| Lysine (Lys) | Basic, charged | 1.00 | 3 | 3,000 |
This hypothetical data illustrates that a bulky, hydrophobic P2 residue (Leucine) leads to the highest catalytic efficiency (kcat/Km), suggesting a strong preference of the enzyme's S2 binding pocket for hydrophobic side chains. Conversely, charged residues (Aspartic Acid, Lysine) result in significantly lower efficiency, indicating unfavorable interactions within the active site. The smallest residue, Glycine, also shows lower efficiency compared to Alanine, suggesting that while the S2 pocket can accommodate small residues, there may be an optimal size for effective binding and catalysis.
Rational Design Principles Derived from L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- SAR Investigations
The insights gained from SAR studies of L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- and its analogues provide a foundation for the rational design of novel enzyme substrates and inhibitors. By understanding the relationship between the chemical structure of a dipeptide p-nitroanilide and its interaction with a target peptidase, molecules with desired properties can be synthesized. nih.gov
Key principles for rational design include:
Targeted Specificity: To design a substrate for a specific peptidase, the P1 and P2 residues should be chosen to match the known substrate preferences of the enzyme's S1 and S2 binding pockets. For instance, to develop a highly specific substrate for an aminopeptidase that prefers hydrophobic residues, one would synthesize analogues of L-alanyl-N-(4-nitrophenyl)-L-alaninamide with bulky hydrophobic amino acids at the P2 position.
Enhanced Reactivity: To create a more sensitive substrate (i.e., one with a higher kcat/Km), modifications can be made to optimize the binding affinity (lower Km) and/or the catalytic turnover (higher kcat). This could involve not only changing the amino acid side chains but also modifying the peptide backbone or the N-acyl group to improve interactions with the enzyme's active site. nih.gov
Development of Inhibitors: The principles of substrate design can be inverted to create enzyme inhibitors. By designing a molecule that binds tightly to the active site but is not cleaved (or is cleaved very slowly), one can effectively block the enzyme's function. This often involves replacing the scissile amide bond with a non-hydrolyzable mimic or introducing functional groups that form strong interactions with key catalytic residues in the active site.
Computational and Theoretical Investigations of L Alaninamide, L Alanyl N 4 Nitrophenyl
Molecular Docking and Binding Affinity Predictions for L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- Complexes
Molecular docking is a computational method used to predict the preferred binding orientation of one molecule (the ligand) to a second (the receptor, typically a protein) when they form a stable complex. This technique is crucial in drug discovery for predicting the binding affinity and interaction patterns between a ligand and its target protein.
For L-Alaninamide, L-alanyl-N-(4-nitrophenyl)-, a dipeptide with a p-nitrophenyl group, a likely biological target would be a protease or an esterase. The p-nitrophenyl moiety is a well-known leaving group used in synthetic substrates to assay the activity of hydrolytic enzymes like serine proteases. nih.govnih.govfrontiersin.org In a hypothetical docking study, the compound would be docked into the active site of such an enzyme. The simulation would predict the most stable binding pose and calculate a corresponding binding affinity or docking score, usually expressed in kcal/mol. A lower (more negative) value typically indicates a more favorable binding interaction.
The analysis would focus on key intermolecular interactions, such as hydrogen bonds between the peptide backbone of the ligand and the catalytic triad (B1167595) residues (e.g., Serine, Histidine, Aspartate) of the protease. nih.gov Additionally, hydrophobic interactions between the alanine (B10760859) side chains and the phenyl ring with nonpolar pockets in the enzyme's active site would be evaluated.
While specific docking studies for L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- are not available in published literature, the table below presents illustrative binding affinity data for other peptide-based inhibitors targeting viral proteases, demonstrating the typical output of such an investigation. researchgate.net
| Peptide-like Inhibitor | Target Protease | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| Calanolide A | Pancreatic Lipase | -10.43 |
| Myricanone | Pancreatic Lipase | -10.04 |
| (-)-8-Prenylnaringenin | Pancreatic Lipase | -9.49 |
This table is for illustrative purposes only and shows representative data for other compounds to demonstrate the results of molecular docking studies. researchgate.net
Quantum Chemical Calculations on Electronic Structure and Reactivity of L-Alaninamide, L-alanyl-N-(4-nitrophenyl)-
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide profound insights into the electronic structure and inherent reactivity of a molecule. oup.comscispace.com These methods are used to determine the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding chemical behavior.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. bohrium.com
For L-Alaninamide, L-alanyl-N-(4-nitrophenyl)-, the presence of the electron-withdrawing nitro group (-NO2) on the phenyl ring is expected to significantly lower the energy of the LUMO, making the compound a good electron acceptor and thus susceptible to nucleophilic attack, which is consistent with its role as an enzymatic substrate.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:
Chemical Potential (μ): Describes the tendency of electrons to escape from the system.
Chemical Hardness (η): Measures the resistance to change in electron distribution.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
The following table provides representative DFT-calculated values for a related dipeptide, illustrating the type of data generated from quantum chemical analyses. nih.gov
| Parameter | Symbol | Illustrative Value (eV) | Significance |
|---|---|---|---|
| HOMO Energy | EHOMO | -6.8 | Electron-donating ability |
| LUMO Energy | ELUMO | -1.5 | Electron-accepting ability |
| HOMO-LUMO Gap | ΔE | 5.3 | Chemical reactivity and stability |
| Chemical Potential | μ | -4.15 | Electron escaping tendency |
| Chemical Hardness | η | 2.65 | Resistance to charge transfer |
| Electrophilicity Index | ω | 3.25 | Propensity to act as an electrophile |
This table contains illustrative data for a generic dipeptide to demonstrate the typical output of quantum chemical calculations and does not represent the specific values for the title compound.
Molecular Dynamics Simulations of L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- in Enzymatic Environments
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov When applied to a ligand-protein complex, MD simulations provide a dynamic view of the binding process, revealing the stability of the complex, the flexibility of its components, and the specific interactions that persist over time. rsc.orgfrontiersin.org
In a typical MD simulation of L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- within an enzyme's active site, the complex would be solvated in a water box and subjected to physiological conditions of temperature and pressure. The simulation, often run for hundreds of nanoseconds, tracks the trajectory of every atom. researchgate.net
Two key metrics are commonly used to analyze these trajectories:
Root Mean Square Deviation (RMSD): This value measures the average deviation of the protein's backbone atoms (or the ligand's heavy atoms) over time relative to a reference structure. A low and stable RMSD value over the course of the simulation suggests that the complex has reached equilibrium and remains stable. nih.gov
Root Mean Square Fluctuation (RMSF): This metric measures the fluctuation of individual amino acid residues (or ligand atoms) around their average positions. High RMSF values indicate regions of high flexibility, such as loop regions in a protein, while low values indicate more rigid parts of the structure. nih.gov
MD simulations can confirm the stability of the binding pose predicted by molecular docking and provide insights into conformational changes that may occur upon ligand binding. For L-Alaninamide, L-alanyl-N-(4-nitrophenyl)-, simulations would be crucial to observe the structural rearrangements within the active site that precede the catalytic hydrolysis of the amide bond linked to the nitrophenyl group.
The table below shows a hypothetical but representative set of MD simulation results for a peptide inhibitor bound to a protease.
| System | Metric | Illustrative Result | Interpretation |
|---|---|---|---|
| Protein-Ligand Complex | Average RMSD (Å) | 1.8 | The complex is stable throughout the simulation. |
| Protein Active Site Residues | Average RMSF (Å) | 0.9 | The binding pocket residues are relatively rigid. |
| Bound Ligand | Average RMSD (Å) | 0.7 | The ligand maintains a stable binding pose. |
| Key H-Bonds | Occupancy (%) | > 85% | Crucial hydrogen bonds are consistently maintained. |
This table presents illustrative data from a typical MD simulation of a protein-ligand complex to demonstrate the type of results obtained. The values are not specific to the title compound.
Analytical Methodologies for Studying L Alaninamide, L Alanyl N 4 Nitrophenyl Interactions
Spectrophotometric Detection and Quantification of L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- Hydrolysis Products
Spectrophotometry is a fundamental technique for studying the enzymatic hydrolysis of L-Alaninamide, L-alanyl-N-(4-nitrophenyl)-. This method is predicated on the chromogenic properties of one of the hydrolysis products, 4-nitroaniline (B120555) (p-nitroaniline). The substrate itself is largely colorless, but upon enzymatic cleavage of the amide bond linking the dipeptide to the 4-nitrophenyl group, yellow-colored 4-nitroaniline is released.
The concentration of the liberated 4-nitroaniline can be quantified by measuring the increase in absorbance at a specific wavelength, typically around 405-410 nm. d-nb.infosigmaaldrich.com This direct relationship between product formation and absorbance change allows for real-time monitoring of the enzymatic reaction. By measuring the initial rate of the reaction at various substrate concentrations, key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined. These parameters are crucial for characterizing the enzyme's affinity for the substrate and its catalytic efficiency.
Table 1: Representative Kinetic Parameters for the Hydrolysis of p-Nitroanilide Substrates by Peptidases
| Enzyme | Substrate | Km (mM) | Reference |
|---|---|---|---|
| Thiol Proteinase (Papain) | L-Pyroglutamyl-L-phenylalanyl-L-leucine-p-nitroanilide | 0.34 | d-nb.info |
| Thiol Proteinase (Ficin) | L-Pyroglutamyl-L-phenylalanyl-L-leucine-p-nitroanilide | 0.43 | d-nb.info |
| Alanine (B10760859) Aminopeptidase (B13392206) (Human Urine) | L-Alanine-4-nitroanilide | ~0.8 (inhibition above this concentration) | d-nb.info |
| Dipeptidyl Peptidase II (Human) | Lys-Ala-pNA | Not specified | nih.gov |
| Dipeptidyl Peptidase II (Human) | Ala-Pro-pNA | Not specified | nih.gov |
It is important to note that substrate inhibition can occur at high concentrations of L-alanine-4-nitroanilide, which must be considered when designing kinetic experiments. d-nb.info
Chromatographic Techniques for the Analysis of L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- Transformations
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), offer a more specific and quantitative approach to analyzing the transformations of L-Alaninamide, L-alanyl-N-(4-nitrophenyl)-. Unlike spectrophotometry, which monitors the appearance of a single product, HPLC can separate and quantify the substrate, the hydrolysis products (L-alanyl-L-alanine and 4-nitroaniline), and any potential side-products or inhibitors in the reaction mixture.
A recently developed HPLC method for quantifying N-acetylmuramoyl-L-alanine amidase activity by measuring the product p-nitroaniline provides a relevant framework. nih.gov This method demonstrates the high sensitivity and specificity of HPLC for such applications. The protocol employs an isocratic mobile phase with a reversed-phase C18 column and standard UV-vis detection. nih.gov Such a setup can be adapted to monitor the hydrolysis of L-Alaninamide, L-alanyl-N-(4-nitrophenyl)-. The validation of this method under ICH Q2(R2) guidelines showed excellent linearity, a low limit of detection (0.033 μM), and high precision (RSD < 2%), underscoring the robustness of HPLC for these types of enzymatic assays. nih.gov
The key components of a typical HPLC analysis for this purpose would include:
Stationary Phase: A reversed-phase column, such as a C18, is commonly used for separating small peptides and aromatic compounds.
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. The composition can be run isocratically (constant) or as a gradient (changing over time) to achieve optimal separation.
Detection: A UV-vis detector is used to monitor the column effluent. The wavelength would be set to detect the p-nitroaniline product, and potentially the substrate as well, at their respective absorbance maxima.
The table below outlines a hypothetical set of optimized HPLC conditions based on methods for similar compounds.
Table 2: Exemplar HPLC Parameters for the Analysis of L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- Hydrolysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 10 cm length) | nih.gov |
| Mobile Phase | Isocratic mixture of methanol (B129727) and o-phosphoric acid | nih.gov |
| Flow Rate | 1.0 mL/min | Generic |
| Detection | UV-vis at 380-410 nm (for p-nitroaniline) | nih.gov |
| Analysis Time | Approximately 8-10 minutes | nih.gov |
This approach allows for precise quantification and can be used to study reaction kinetics, enzyme inhibition, and the stability of the substrate under various conditions.
Advanced Spectroscopic and Biophysical Methods in L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- Research
Beyond routine detection and quantification, advanced spectroscopic and biophysical methods can provide deeper insights into the molecular interactions between L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- and its target enzymes. These techniques can elucidate conformational changes, binding thermodynamics, and the dynamics of the enzyme-substrate complex.
Raman Spectroscopy has been demonstrated as a powerful tool for analyzing peptide-functionalized surfaces and their enzymatic hydrolysis. nih.gov This non-invasive technique can detect vibrational modes of molecules, providing a chemical fingerprint. In the context of L-Alaninamide, L-alanyl-N-(4-nitrophenyl)-, Raman spectroscopy could potentially be used to monitor changes in the vibrational spectra of the substrate upon binding to an enzyme's active site, offering clues about the specific bonds involved in the interaction and the conformational changes that occur during catalysis. nih.gov
Other relevant biophysical techniques include:
Fluorescence Spectroscopy: While the substrate itself is not fluorescent, changes in the intrinsic fluorescence of the enzyme (e.g., from tryptophan residues) upon substrate binding can be monitored. This can provide information on the binding affinity and the environment of the active site.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding of a substrate to an enzyme. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS). This information is invaluable for understanding the driving forces behind the enzyme-substrate interaction.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the secondary and tertiary structure of proteins. While it may not directly probe the substrate, it can detect conformational changes in the enzyme that occur upon substrate binding, providing insights into the catalytic mechanism.
The application of these advanced methods to the study of L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- would significantly enhance the understanding of its role as an enzymatic substrate at a molecular level.
Table 3: Investigational Techniques and Potential Insights for L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- Research
| Technique | Potential Information Gained |
|---|---|
| Raman Spectroscopy | Vibrational changes upon binding; conformational state of the substrate in the active site. |
| Fluorescence Spectroscopy | Binding affinity; changes in the enzyme's active site environment. |
| Isothermal Titration Calorimetry (ITC) | Thermodynamics of binding (Kd, ΔH, ΔS); stoichiometry of interaction. |
| Circular Dichroism (CD) | Enzyme conformational changes upon substrate binding. |
Comparative Studies with L Alaninamide, L Alanyl N 4 Nitrophenyl Analogues and Other Substrates
Comparative Enzymatic Hydrolysis Profiles of L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- and Related Substrates
L-Alaninamide, L-alanyl-N-(4-nitrophenyl)-, often abbreviated as Ala-Ala-pNA, serves as a valuable tool in enzymology for the study of proteases that exhibit specificity for dipeptidyl moieties. The hydrolysis of the amide bond linking the dipeptide to the p-nitroaniline group results in the release of the yellow chromophore, p-nitroaniline, which can be quantified spectrophotometrically. This property allows for a continuous and convenient assay of enzyme activity.
The susceptibility of Ala-Ala-pNA to enzymatic cleavage is highly dependent on the specific protease being investigated. It is a known substrate for dipeptidyl peptidase IV (DPP-IV), an enzyme that preferentially cleaves X-Proline or X-Alanine dipeptides from the N-terminus of polypeptides. The kinetic parameters of this hydrolysis can vary significantly when compared to other dipeptidyl p-nitroanilide substrates.
For instance, studies on dipeptidyl peptidase II (DPPII) have shown that the nature of the amino acid residues in the dipeptide, as well as the leaving group, significantly influences the kinetic parameters (kcat and Km). While specific data for a direct comparison with Ala-Ala-pNA was not available in the provided search results, the principle that substrate structure dictates kinetic outcomes is well-established.
To illustrate the comparative nature of substrate hydrolysis, consider the following hypothetical data based on typical protease behavior with various dipeptidyl p-nitroanilide substrates.
Table 1: Hypothetical Kinetic Parameters of a Dipeptidyl Peptidase with Various Substrates
| Substrate | Enzyme | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|---|
| L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- | Dipeptidyl Peptidase IV | 0.8 | 50 | 6.25 x 10⁴ |
| Glycyl-prolyl-N-(4-nitrophenyl)-amide | Dipeptidyl Peptidase IV | 0.5 | 75 | 1.5 x 10⁵ |
| Valyl-alanyl-N-(4-nitrophenyl)-amide | Dipeptidyl Peptidase IV | 1.2 | 30 | 2.5 x 10⁴ |
| L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- | Aminopeptidase (B13392206) M | 2.5 | 10 | 4.0 x 10³ |
This hypothetical data demonstrates that while Ala-Ala-pNA is a substrate for DPP-IV, other substrates like Gly-Pro-pNA may exhibit a higher catalytic efficiency (kcat/Km). Furthermore, its hydrolysis by other proteases, such as Aminopeptidase M, may be significantly less efficient, highlighting its relative specificity.
Distinctive Utility of L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- in Enzyme Characterization Compared to Alternatives
The primary utility of L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- in enzyme characterization lies in its ability to act as a specific and convenient chromogenic substrate for a subset of proteases, most notably dipeptidyl peptidase IV. This specificity allows researchers to differentiate the activity of DPP-IV from other proteases that may be present in a biological sample.
One of the key advantages of using a simple, well-defined substrate like Ala-Ala-pNA is the straightforward interpretation of kinetic data. Unlike complex protein substrates, the use of a small synthetic substrate minimizes the influence of secondary and tertiary structure on enzyme binding and catalysis, allowing for a more direct assessment of the enzyme's active site chemistry.
In a research context, Ala-Ala-pNA can be used in comparative studies to probe the substrate specificity of newly discovered or engineered proteases. By comparing the hydrolysis rates of Ala-Ala-pNA with a panel of other dipeptidyl p-nitroanilides (e.g., Gly-Pro-pNA, Val-Ala-pNA, Pro-Ala-pNA), a detailed profile of the enzyme's P2 and P1 subsite preferences can be constructed.
For example, if a novel enzyme hydrolyzes Ala-Ala-pNA but not Gly-Pro-pNA, it would suggest a preference for an alanine (B10760859) residue at the P1 position over a proline residue. This type of information is crucial for understanding the biological role of the enzyme and for the design of specific inhibitors.
The following table outlines the distinctive applications of L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- in enzyme characterization.
Table 2: Applications of L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- in Enzyme Characterization
| Application | Description | Advantage over Alternatives |
|---|---|---|
| Screening for DPP-IV activity | Used in high-throughput screening assays to identify potential inhibitors of DPP-IV. | Provides a simple, colorimetric readout that is amenable to automation. |
| Differentiating protease activities | Helps to distinguish DPP-IV activity from that of other aminopeptidases or endopeptidases in complex mixtures. | Its specificity for the X-Ala motif is a key differentiator. |
| Characterizing substrate specificity | Used as a reference substrate in studies aimed at mapping the subsite preferences of proteases. | The simple dipeptide structure allows for systematic modifications to probe enzyme-substrate interactions. |
| Investigating enzyme kinetics | Enables the determination of fundamental kinetic parameters (Km and kcat) for enzymes that recognize the Ala-Ala motif. | The chromogenic nature of the substrate simplifies the experimental setup and data analysis. |
Future Directions and Emerging Research Avenues for L Alaninamide, L Alanyl N 4 Nitrophenyl
Novel Applications of L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- in Enzyme Discovery and Characterization
The quest for novel enzymes with specific activities is a cornerstone of biotechnology and pharmaceutical development. L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- can serve as a valuable tool in this endeavor. Its application can extend beyond known proteases to the discovery of new enzymes from diverse biological sources.
One promising area is the screening of microbial metagenomic libraries. These libraries contain the genetic material from a vast array of uncultured microorganisms, representing a largely untapped reservoir of enzymatic diversity. By employing Ala-Ala-pNA as a substrate in screening assays, researchers can identify novel peptidases with specificities for dipeptides. The release of p-nitroaniline provides a straightforward colorimetric signal, indicating the presence of an active enzyme that can cleave the L-alanyl-L-alanine bond. This approach facilitates the discovery of enzymes with unique catalytic properties, which may be of interest for industrial applications or as new therapeutic targets.
Furthermore, this compound is instrumental in the detailed characterization of newly discovered or engineered enzymes. Once a novel peptidase is identified, L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- can be used to determine key kinetic parameters.
| Kinetic Parameter | Description | Application with Ala-Ala-pNA |
| Michaelis-Menten constant (Km) | The substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the substrate's affinity for the enzyme. | By varying the concentration of L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- and measuring the initial reaction rates, the Km value can be determined, providing insight into the enzyme's affinity for this dipeptide substrate. |
| Maximum velocity (Vmax) | The maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate. | The Vmax can be extrapolated from the kinetic data, indicating the maximum catalytic efficiency of the enzyme under specific conditions. |
| Catalytic constant (kcat) | Also known as the turnover number, it represents the number of substrate molecules converted to product per enzyme molecule per unit of time. | Calculated from Vmax and the enzyme concentration, kcat provides a direct measure of the enzyme's catalytic prowess. |
| Specificity constant (kcat/Km) | A measure of the overall catalytic efficiency of an enzyme, taking into account both substrate binding and catalysis. | Comparing the kcat/Km for L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- with other substrates allows for the determination of the enzyme's substrate specificity. |
The simplicity and reliability of assays using this substrate make it an excellent tool for the initial characterization of enzyme variants generated through directed evolution or protein engineering. Researchers can quickly assess the impact of mutations on enzyme activity and specificity, thereby accelerating the development of enzymes with desired properties.
Potential of L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- in High-Throughput Screening Methodologies
High-throughput screening (HTS) is a critical component of modern drug discovery and enzyme engineering, enabling the rapid testing of thousands to millions of compounds. The properties of L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- make it highly amenable to HTS formats for the identification of enzyme inhibitors or activators.
The primary advantage of using this substrate in HTS is the generation of a colorimetric signal that can be easily detected using standard microplate readers. This eliminates the need for more complex and expensive detection methods, such as fluorescence or luminescence. The assay is typically a simple "mix-and-read" format, where the enzyme, substrate, and test compounds are combined, and the absorbance is measured over time. This simplicity allows for a high degree of automation, making it possible to screen large compound libraries efficiently and cost-effectively.
The application of L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- in HTS is particularly relevant for identifying inhibitors of peptidases that play a role in human diseases. For instance, certain aminopeptidases are implicated in cancer and neurological disorders. ontosight.ai By screening for compounds that inhibit the hydrolysis of Ala-Ala-pNA by these enzymes, potential therapeutic leads can be identified.
| HTS Application | Description | Role of L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- |
| Primary Screening | The initial screen of a large compound library to identify "hits" that modulate the activity of the target enzyme. | Serves as the substrate to generate a detectable signal. A decrease in signal indicates potential inhibition, while an increase may suggest activation. |
| Secondary Screening / Hit Confirmation | Re-testing of the initial hits to confirm their activity and eliminate false positives. | Used to confirm the inhibitory or activating effect of the selected compounds under more stringent conditions. |
| Dose-Response Analysis | Determining the potency of confirmed hits by testing them at multiple concentrations to calculate parameters like IC50 (half-maximal inhibitory concentration). | The concentration-dependent inhibition of the hydrolysis of this substrate allows for the precise determination of inhibitor potency. |
| Enzyme Engineering | Screening mutant libraries of an enzyme to identify variants with improved properties (e.g., higher activity, altered specificity). | The signal generated from the cleavage of the substrate provides a direct measure of the activity of each enzyme variant. |
The robust and reproducible nature of assays based on this chromogenic substrate ensures high-quality data, which is essential for the success of any HTS campaign.
Unexplored Enzymatic Pathways and Biological Systems Amenable to L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- Probing
Beyond its use in studying known proteases, L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- has the potential to be used as a probe to uncover and characterize enzymatic activities in less-explored biological contexts. Many biological pathways and systems contain peptidases whose functions are not yet fully understood.
For example, in the field of host-pathogen interactions, microbial pathogens often secrete proteases that are crucial for their virulence. These enzymes can degrade host tissues, inactivate immune components, or facilitate nutrient acquisition. By using L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- as a substrate, researchers could screen for and characterize dipeptidase activity in the secretomes of pathogenic bacteria or fungi. Identifying such activities could reveal new virulence factors and potential targets for antimicrobial therapies.
Another area of potential exploration is in the study of non-canonical roles of proteases. While proteases are primarily known for protein degradation, they are also involved in a wide range of signaling pathways through limited and specific cleavage of target proteins. The hydrolysis of a simple dipeptide substrate like Ala-Ala-pNA could be an indicator of broader proteolytic activity within a biological sample, prompting further investigation into the specific enzymes involved and their physiological roles.
| Research Area | Potential Application of L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- | Scientific Insight |
| Microbiome Research | Characterizing the dipeptidase activity of gut microbiota. | Understanding the metabolic capabilities of different microbial species and their role in nutrient processing and host health. |
| Plant Biology | Investigating the role of peptidases in plant growth, development, and defense against pathogens. | Identifying enzymes involved in protein turnover and signaling in response to environmental stresses. |
| Venom Research | Screening for peptidase activity in the venoms of snakes, spiders, and other animals. | Discovering novel proteases with unique specificities that could have applications in biotechnology or as research tools. |
| Cellular Senescence | Probing for changes in intracellular and extracellular peptidase activity associated with cellular aging. | Elucidating the role of proteases in the senescence-associated secretory phenotype (SASP) and age-related diseases. |
The versatility of L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- as a research tool lies in its simplicity and adaptability. As our understanding of the complexity of biological systems grows, so too will the opportunities to apply this compound to uncover new enzymatic functions and pathways.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for L-Alaninamide, L-alanyl-N-(4-nitrophenyl)-, and how is its purity validated?
- Synthesis : The compound is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods, incorporating the 4-nitrophenyl group through carbodiimide-mediated coupling (e.g., EDC/NHS). Protecting groups (e.g., Fmoc for amines) ensure regioselectivity .
- Characterization : Key techniques include:
- HPLC : To assess purity (>95% threshold) using reverse-phase C18 columns and UV detection at 280–320 nm (absorbance of the nitro group) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS expected m/z ~477.19 for [M+H]⁺ based on ).
- NMR : ¹H/¹³C NMR to verify backbone connectivity and nitrophenyl substitution .
Q. What are the primary biochemical applications of this compound in academic research?
- Protease Substrate : The 4-nitrophenyl group enables colorimetric detection of protease activity (e.g., elastase, trypsin) via release of p-nitroaniline (λmax = 405 nm) .
- Structural Studies : Its rigid backbone and nitrophenyl moiety make it useful for X-ray crystallography to study enzyme-substrate interactions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., PSA, solubility) across studies?
- Discrepancies : For example, PSA values range from 182.53–225.94 Ų ( ) due to computational vs. experimental methods.
- Resolution Strategies :
- Computational Validation : Use tools like MarvinSketch or MOE to recalculate PSA, accounting for protonation states .
- Experimental Replication : Measure solubility via shake-flask method at controlled pH (pKa ≈ 4.80 per ) and validate with HPLC .
Q. What experimental designs are optimal for kinetic assays using this compound as a protease substrate?
- Assay Design :
- Substrate Concentration : Use Michaelis-Menten kinetics with [S] ranging 0.1–10× Km.
- Detection : Monitor absorbance at 405 nm every 30 sec for 10 min (initial velocity phase) .
- Controls : Include a no-enzyme baseline and a positive control (e.g., commercial p-nitroaniline standard).
Q. How does stereochemical configuration impact biological activity, and what methods confirm it?
- Impact : Incorrect stereochemistry (e.g., D-alanyl vs. L-alanyl) reduces binding affinity to proteases.
- Validation Methods :
- Circular Dichroism (CD) : Compare spectra with enantiomeric standards .
- Chiral HPLC : Use a Chirobiotic T column to separate stereoisomers .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on LogP values (e.g., 1.77 vs. predicted -0.2)?
- Root Cause : Differences in measurement techniques (experimental shake-flask vs. computational XLogP3).
- Mitigation :
- Experimental LogP : Perform octanol-water partitioning at pH 7.4 and quantify via UV spectroscopy .
- QSAR Models : Apply consensus models (e.g., ALOGPS, ChemAxon) to cross-validate predictions .
Methodological Tables
| Parameter | Reported Value | Source |
|---|---|---|
| PSA (Ų) | 188.05 (predicted) | |
| Molecular Weight (g/mol) | 477.19 (exact) | |
| Solubility (H₂O) | 0.81 g/L (25°C, calculated) | |
| Key Application | Protease substrate (Suc-AAA-pNA) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
